molecular formula C6H12N2O B1220166 Nipecotamide CAS No. 4138-26-5

Nipecotamide

Cat. No. B1220166
CAS RN: 4138-26-5
M. Wt: 128.17 g/mol
InChI Key: BVOCPVIXARZNQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nipecotamide and its stereoisomers has been detailed in the literature, highlighting the methodologies employed to achieve these compounds. For instance, Zheng, Day, and Gollamudi (1995) synthesized the stereoisomers of alpha,alpha'-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene, showcasing the steps involved from racemic ethyl nipecotate to the final nipecotamides through resolution, hydrolysis, and condensation processes (Zheng, Day, & Gollamudi, 1995).

Molecular Structure Analysis

The molecular structure and conformers of nipecotamide have been characterized using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, alongside DFT calculations. Yurdakul and Yaşayan (2013) provided a detailed analysis of the vibrational spectra and optimized structure of nipecotamide, identifying the most stable tautomer and its intramolecular hydrogen bonding (Yurdakul & Yaşayan, 2013).

Chemical Reactions and Properties

Research on nipecotamide has also delved into its chemical reactivity, particularly focusing on its interactions with other compounds. Smith and Wermuth (2010, 2011) have explored the hydrogen bonding in proton-transfer compounds of isonipecotamide with various nitro-substituted benzoic acids, highlighting the formation of different dimensional structures through these interactions (Smith & Wermuth, 2010), (Smith & Wermuth, 2011).

Physical Properties Analysis

The physical properties of nipecotamide, such as its vibrational frequencies and conformer energies, have been extensively analyzed. The detailed assignment of all vibrational frequencies with the help of total energy distribution (TED) and the comparison of calculated vibrational wavenumbers with experimental data provide insight into the physical characteristics of nipecotamide (Yurdakul & Yaşayan, 2013).

Chemical Properties Analysis

The chemical properties of nipecotamide, including its reactivity and interaction with other molecules, have been studied through the synthesis of its proton-transfer compounds. The structures of these compounds, determined through crystallography, shed light on the chemical behavior of nipecotamide and its potential for forming hydrogen-bonded structures with various acids (Smith & Wermuth, 2010), (Smith & Wermuth, 2011).

Scientific Research Applications

Inhibition of Platelet Aggregation

Nipecotamides, specifically piperidine-3-carboxamides, have been identified as potent inhibitors of platelet aggregation. This inhibition is effective against various agonists both in vitro and in vivo. The structural analysis of nipecotamides showed that bis-nipecotoyl alkanes are more active compared to mono congeners, and lipophilicity plays a crucial role in their antiplatelet activity. These findings suggest potential applications in preventing thrombotic diseases (Herron et al., 1995).

Design and Synthesis as Aggregation Inhibitors

Research has been conducted on the design and synthesis of nipecotamides as human platelet aggregation inhibitors. Studies involving 3-carbamoylpiperidines (nipecotamides) demonstrated increased activity with the introduction of a nitric ester moiety, which could release nitric oxide (NO) in situ. These findings provide insights into the structure-activity relationships of nipecotamides and their potential therapeutic applications (Guo et al., 2000).

Antiplatelet Activity in Thrombosis Models

Nipecotamides were evaluated for their ability to protect platelets from induced aggregation using in vivo mouse thrombosis models. The study revealed the importance of enantioselectivity and the presence of an amide function in determining the activity of these compounds. This research points to the potential use of nipecotamides in preventing thrombotic conditions (Lawrence et al., 1994).

Enantioselective Actions

The enantioselective antiplatelet actions of nipecotamides have been studied, demonstrating that different enantiomers exhibit varying levels of potency in inhibiting platelet aggregation. This highlights the potential for tailored therapeutic approaches based on the specific enantiomeric forms of nipecotamides (Gollamudi et al., 1993).

Interaction with GABA Receptors

Nipecotamide has been shown to interact with GABA receptors, indicating its potential application in neurological and psychiatric disorders. Studies have demonstrated its effectiveness in inhibiting aggressive behavior in animal models when combined with other GABA-inhibiting drugs (Wermuth et al., 1980).

Role in TGR5 Receptor Activation

Nipecotamide was identified as a starting point in the discovery of potent, orally bioavailable TGR5 (GPBAR1) agonists. This suggests its role in pathways associated with diabetes, metabolic syndrome, and autoimmune diseases (Phillips et al., 2014).

Inhibition of Platelet Calcium Rise

Nipecotamides' impact on collagen-induced aggregation and intraplatelet ionized calcium ([Ca2+]i) rise has been evaluated. This suggests their potential application in conditions where platelet aggregation and calcium signaling play a crucial role (Gollamudi et al., 1994).

Structural and Vibrational Analysis

The structural and vibrational aspects of nipecotamide have been characterized through FT-IR and FT-Raman spectroscopy, providing valuable insights for its application in various fields, including pharmaceuticals and materials science (Yurdakul & Yaşayan, 2013).

Safety And Hazards

Nipecotamide may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes .

Future Directions

There is potential for Nipecotamide to be used in the synthesis of novel temperature-responsive polymers . These polymers could have a variety of applications in fields such as drug delivery and tissue engineering.

properties

IUPAC Name

piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOCPVIXARZNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313721
Record name 3-Piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID3712156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Nipecotamide

CAS RN

4138-26-5
Record name 3-Piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4138-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipecotic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nipecotamide
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Record name 3-Piperidinecarboxamide
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Record name Piperidine-3-carboxamide
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
RJ Abraham, N Aboitiz, J Merrett… - Journal of the …, 2000 - pubs.rsc.org
… experiments were performed on nipecotamide free base in … Nipecotamide is only slightly soluble in these solvents at 200 … as compared to the nipecotamide peaks but both conformers …
Number of citations: 17 pubs.rsc.org
M Jurkiewicz-Herbich, A Muszalska - Colloids and Surfaces A …, 1996 - Elsevier
The results of an adsorption study of Nc, NcA and NpA at the free surface of water are compared with those previously obtained at the uncharged Hg/solution interface. The saturation …
Number of citations: 8 www.sciencedirect.com
S Yurdakul, NÇ Yas̨ayan - Optics and Spectroscopy, 2013 - Springer
The structure, conformers, energies and vibrational spectra of the important nipecotamide molecule have been characterized by FT-IR (mid-IR, far-IR), FT-Raman spectroscopy and by …
Number of citations: 1 link.springer.com
C Nefise - Оптика и спектроскопия, 2013 - elibrary.ru
… of nipecotamide in the literature, therefore the molecular structure of nipecotamide is … It is also known that nipecotamide and its some methyl derivatives can exist in two possible …
Number of citations: 0 elibrary.ru
M Jurkiewicz-Herbich, R Słojkowska… - Journal of …, 1995 - Elsevier
Differential capacity measurements are reported for the adsorption of nicotinamide (NcA) and nipecotamide (NpA) at the mercury electrode in aqueous solutions containing KF as a …
Number of citations: 14 www.sciencedirect.com
R Gollamudi, Z Feng, EO Dillingham, SE Bond… - Thrombosis research, 1993 - Elsevier
… 0.54 ug/ml) is the most active nipecotamide synthesized in our laboratory so far. It was 10 times more potent than its optical antipode 2A-(-) (IQ0 = 9.79 pM; P < O.Ol), and 3 times …
Number of citations: 9 www.sciencedirect.com
AA Rasool, AA Hussain, LW Dittert - Journal of pharmaceutical sciences, 1991 - Elsevier
… solubility diagram (diazepam in the presence of nipecotamide). In contrast to nicotinamide, … increasing concentrations of the aliphatic ligands nipecotamide, NJV-dimethylacetamide, and …
Number of citations: 238 www.sciencedirect.com
RK Handa, EO Dillingham, R Gollamudi - Life sciences, 1995 - Elsevier
α,α′-bis[3-(N′,N-diethylcarbamoyl)piperidino]-p-xylene dihydrobromide (A-1), a typical antithrombotic nipecotamide, elevated the levels of cyclic adenosine monophosphate (cAMP) …
Number of citations: 5 www.sciencedirect.com
M Bialer, B Kadry, A Abdul‐Hai… - … & drug disposition, 1996 - Wiley Online Library
… Compounds VII and VIII were synthesized by reacting valproyl chloride with nipecotic acid or nipecotamide in the presence of 10% aqueous sodium hydroxide. Compounds V and VI …
Number of citations: 8 onlinelibrary.wiley.com
G Han, SE Bond, WH Lawrence… - General …, 1994 - europepmc.org
1. The effects of an antithrombotic nipecotamide, A-1, and aspirin were examined separately and in combination, on human platelet aggregation in vitro and on collagen+ epinephrine-…
Number of citations: 1 europepmc.org

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